Cas no 5686-52-2 (2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile)

2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile structure
5686-52-2 structure
Product Name:2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
CAS-nummer:5686-52-2
MF:C11H14N2S
MW:206.307260990143
CID:1603211
PubChem ID:591762
Update Time:2025-04-21

2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Chemische en fysische eigenschappen

Naam en identificatie

    • 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
    • 2-Amino-6-ethyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile
    • Benzo[b]thiophene-3-carbonitrile, 2-amino-6-ethyl-4,5,6,7-tetrahydro-
    • NCGC00337160-01
    • DTXSID30972286
    • Oprea1_089640
    • 2-amino-6-ethyl-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile
    • Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-amino-6-ethyl-
    • 5686-52-2
    • VS-05122
    • 2-AMINO-6-ETHYL-4,5,6,7-TETRAHYDRO-BENZO(B)THIOPHENE-3-CARBONITRILE
    • CHEMBL1632447
    • BBL016072
    • UJSSIVVJQQNBCO-UHFFFAOYSA-N
    • 2-amino-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
    • STK315437
    • 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile #
    • CBMicro_027941
    • MFCD01114964
    • G67014
    • SCHEMBL20254477
    • Cambridge id 5686522
    • EN300-227677
    • Oprea1_682411
    • AKOS016344992
    • 2-AMINO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE
    • 329222-96-0
    • ALBB-001601
    • AB00093509-04
    • BIM-0028006.P001
    • AKOS000142645
    • AB00093509-01
    • Inchi: 1S/C11H14N2S/c1-2-7-3-4-8-9(6-12)11(13)14-10(8)5-7/h7H,2-5,13H2,1H3
    • InChI-sleutel: UJSSIVVJQQNBCO-UHFFFAOYSA-N
    • LACHT: S1C(=C(C#N)C2=C1CC(CC)CC2)N

Berekende eigenschappen

  • Exacte massa: 206.08792
  • Monoisotopische massa: 206.088
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 1
  • Complexiteit: 257
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.7
  • Topologisch pooloppervlak: 78Ų

Experimentele eigenschappen

  • Dichtheid: 1.19
  • Kookpunt: 401.3°C at 760 mmHg
  • Vlampunt: 196.5°C
  • Brekindex: 1.594
  • PSA: 49.81
Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD